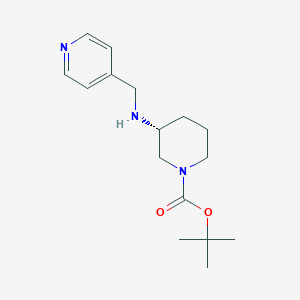

(R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate

説明

(R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Compounds with similar structures, such as n-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, have been found to target the vascular endothelial growth factor receptor 1 (vegfr-1) in humans .

Mode of Action

These interactions could lead to changes in the conformation or activity of the target proteins, thereby affecting their function .

Biochemical Pathways

Compounds with similar structures have been found to inhibit the ph domain and the leucine-rich repeat protein phosphatase enzyme . This suggests that ®-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine may also affect these or related pathways.

Pharmacokinetics

Factors such as solubility, stability, and the ability to cross biological membranes can influence how much of the compound is absorbed into the body, how it is distributed among different tissues, how it is metabolized, and how it is excreted .

Result of Action

Based on its potential targets and pathways, it may affect cellular processes such as cell growth, differentiation, and survival .

Action Environment

The action, efficacy, and stability of ®-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues .

生物活性

(R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring with a tert-butyl group and a pyridin-4-ylmethyl amino substituent. Its molecular formula is C₁₆H₂₅N₃O₂, with a molecular weight of 291.39 g/mol .

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₆H₂₅N₃O₂ |

| Molecular Weight | 291.39 g/mol |

| Functional Groups | Piperidine, tert-butyl, pyridine |

Pharmacological Profile

Preliminary studies suggest that this compound may interact with various neurotransmitter systems. The binding affinity to specific receptors and enzymes is under investigation, indicating potential therapeutic applications in treating neurological disorders.

The compound's mechanism of action appears to involve modulation of neurotransmitter pathways. Interaction studies have indicated that it may act as an inhibitor or modulator of specific receptors, although detailed pharmacological profiles are still being established .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| tert-butyl 4-((pyridin-3-ylmethyl)amino)piperidine-1-carboxylate | Similar piperidine structure | Potentially similar activities | Different substitution pattern on the pyridine ring |

| (R)-tert-butyl 3-(pyridin-2-ylmethyl)amino)piperidine-1-carboxylic acid | Variations in functional groups | Antidepressant effects reported | Carboxylic acid vs ester functionality |

| (R)-tert-butyl 3-(pyrimidin-4-ylmethyl)amino)piperidine-1-carboxylate | Pyrimidine instead of pyridine | Varying receptor interactions | Different heterocyclic ring may affect binding |

The distinct combination of structural features in this compound may influence its pharmacological profile and efficacy compared to the other compounds listed.

In Vitro Studies

Recent research has focused on the in vitro biological activities of this compound. Initial findings indicate that it exhibits moderate inhibitory effects on certain enzymes associated with neurological pathways. For instance, studies have shown that it can inhibit acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease .

In Vivo Studies

While in vitro results are promising, further in vivo studies are essential for understanding the compound's therapeutic potential fully. Current research aims to assess its bioavailability and efficacy in animal models, particularly concerning neuroprotective effects against amyloid-beta toxicity .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds similar to (R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate exhibit promising anticancer properties. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines, suggesting that this compound could be further explored for its potential in cancer therapeutics.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that piperidine derivatives could inhibit tumor growth in xenograft models. The mechanism involved the modulation of key signaling pathways associated with cell proliferation and apoptosis .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Compounds that interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, may provide therapeutic benefits for conditions like depression and anxiety.

Case Study : Research published in Neuropharmacology highlighted the effectiveness of similar piperidine compounds in enhancing serotonergic activity, which could lead to improved mood regulation and anxiety reduction in preclinical models .

Antimicrobial Properties

There is growing interest in the antimicrobial properties of this compound. Its ability to inhibit bacterial growth could make it a candidate for developing new antibiotics.

Case Study : A recent investigation into the antibacterial activity of piperidine derivatives showed significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. This suggests that further exploration of this compound could yield valuable insights into antibiotic development .

Pain Management

Given the structural similarities with known analgesics, this compound may also play a role in pain management therapies. Its potential to modulate pain pathways could lead to new formulations for chronic pain relief.

Case Study : A study focusing on piperidine-based analgesics reported their effectiveness in reducing pain responses in animal models, indicating that this compound might share similar properties .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including amination and esterification processes. Understanding its synthesis allows researchers to develop analogs with enhanced efficacy or reduced side effects.

| Synthesis Step | Reagents/Conditions | Yield |

|---|---|---|

| Step 1 | Piperidine + Pyridin-4-carbaldehyde | High |

| Step 2 | Tert-butyl chloroformate + Base | Moderate |

| Step 3 | Purification via chromatography | High |

化学反応の分析

Deprotection of the tert-Butyl Carbamate

The tert-butyl carbamate (Boc) group is a common protecting group for amines. Acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid (TFA)) cleave the Boc group, yielding the free piperidine amine.

Example Reaction:

Conditions:

-

20–50% TFA in dichloromethane (DCM) at 0–25°C for 1–4 hours.

-

Yields >90% for analogous compounds.

Applications:

Deprotection is critical for further functionalization of the piperidine nitrogen in drug synthesis.

Acylation and Alkylation of the Secondary Amine

The secondary amino group (-NH-) undergoes nucleophilic reactions with acyl chlorides or alkyl halides.

Example Reaction (Acylation):

Conditions:

-

Triethylamine (EtN) as a base, room temperature, inert atmosphere.

-

Yields 70–85% for pyridin-3-ylmethyl analogs.

Example Reaction (Alkylation):

Reaction with methyl iodide forms a tertiary amine:

Conditions:

-

Potassium carbonate (KCO) in DMF at 60°C for 12 hours.

Cross-Coupling Reactions

The pyridine ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, when functionalized with a boronate ester.

Example Reaction:

Conditions:

Reduction and Oxidation Reactions

-

Reduction of the Pyridine Ring:

Hydrogenation under high-pressure H converts the pyridine ring to a piperidine:Conditions:

-

50–100 psi H, platinum oxide catalyst, ethanol solvent.

-

-

Oxidation of the Methylene Linker:

The methylene group (-CH-) between the pyridine and amine can be oxidized to a ketone:Conditions:

-

Aqueous KMnO, acidic or neutral conditions.

-

Nucleophilic Substitution

After Boc deprotection, the free amine can undergo nucleophilic substitution with electrophiles (e.g., alkyl halides).

Example Reaction:

Conditions:

-

EtN in DCM or THF.

特性

IUPAC Name |

tert-butyl (3R)-3-(pyridin-4-ylmethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-5-14(12-19)18-11-13-6-8-17-9-7-13/h6-9,14,18H,4-5,10-12H2,1-3H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUYCRLVNHYWHB-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。